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(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol Documentation Hub

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  • Product: (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol
  • CAS: 1864054-01-2

Core Science & Biosynthesis

Foundational

Physicochemical Characterization of Triazolyl Methanol Scaffolds: Hydroxyl Group Acidity & Implications

Executive Summary In the development of azole antifungals, the triazolyl methanol core (e.g., Fluconazole, Voriconazole) represents a critical pharmacophore. While the basicity of the triazole nitrogen (pKa ~1.7–2.0) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of azole antifungals, the triazolyl methanol core (e.g., Fluconazole, Voriconazole) represents a critical pharmacophore. While the basicity of the triazole nitrogen (pKa ~1.7–2.0) is widely documented for its role in heme coordination, the acidity (pKa) of the tertiary hydroxyl group is frequently overlooked.

Contrary to standard tertiary alcohols (pKa ~16–19), the hydroxyl group in these derivatives exhibits a significantly lower pKa (typically 11.0–12.5 ). This shift is driven by the strong electron-withdrawing effects of the azole rings and halogenated phenyl substituents. Understanding this value is vital not for ionization in plasma (which remains negligible at pH 7.4), but for understanding hydrogen bond donor (HBD) strength , solubility profiles in alkaline media, and specific binding interactions within the CYP51 active site.

This guide provides a technical breakdown of the electronic factors governing this acidity, a compendium of values, and a validated protocol for experimentally determining these high pKa values using cosolvent potentiometry.

Structural Chemistry & Electronic Determinants

The acidity of the hydroxyl group in triazolyl methanol derivatives is dictated by the stability of the resulting alkoxide anion. In a standard aliphatic alcohol (e.g., tert-butanol), the alkyl groups are electron-releasing, destabilizing the negative charge and resulting in a pKa > 18.

In triazolyl methanols, three key structural features depress this pKa:

  • Inductive Effect (-I) of Triazole Rings: The 1,2,4-triazole ring is

    
    -deficient.[1] The nitrogen atoms exert a strong pull on electron density through the sigma bond framework, stabilizing the negative charge on the central oxygen.
    
  • Field Effect of Halogenated Phenyls: Substituents like the 2,4-difluorophenyl group (in Fluconazole) further withdraw electron density.

  • Intramolecular Hydrogen Bonding: In some conformations, the hydroxyl proton may engage in H-bonding with the triazole nitrogens, altering the energy required for deprotonation.

Visualization: Electronic Withdrawal Mechanism

The following diagram illustrates the electron-withdrawing vectors that stabilize the alkoxide intermediate, lowering the pKa.

G Core Central Carbon (C) OH Hydroxyl Group (-OH) pKa ~ 11.0 - 12.5 Core->OH Alkoxide Stabilized Alkoxide Anion (C-O⁻) OH->Alkoxide Deprotonation (High pH) Triazole1 1,2,4-Triazole Ring A (Strong -I Effect) Triazole1->Core Electron Withdrawal Triazole2 1,2,4-Triazole Ring B (Strong -I Effect) Triazole2->Core Electron Withdrawal Phenyl 2,4-Difluorophenyl (EWG Stabilizer) Phenyl->Core Inductive Pull

Caption: Electronic vectors reducing electron density at the central carbon, thereby stabilizing the conjugate base (alkoxide).

Data Compendium: pKa Values

The following table synthesizes experimentally derived and calculated pKa values. Note the distinction between the Basic pKa (protonation of the ring N) and the Acidic pKa (deprotonation of the OH).

CompoundStructure NoteBasic pKa (Triazole N)Acidic pKa (Hydroxyl OH)Source
Fluconazole Bis-triazole, 2,4-difluorophenyl1.76 ± 0.1011.01 ± 0.29 [1, 2]
Voriconazole Triazole + Fluoropyrimidine1.60 ± 0.20~12.0 (Calc) [3]
Ravuconazole Triazole + Thiazole linker2.15 ± 0.1511.8 (Est) [4]
tert-ButanolReference Aliphatic AlcoholN/A~19.0[5]
PhenolReference Aromatic AlcoholN/A9.95[5]

Key Insight: The hydroxyl pKa of Fluconazole (~11.[2]0) places it closer to a phenol (pKa ~10) than a standard tertiary alcohol. This implies that at pH > 11 (e.g., during specific formulation processes or basic extraction), the molecule becomes anionic, drastically changing its solubility and partition coefficient (LogD).

Experimental Protocol: Cosolvent Potentiometry

Measuring a pKa > 11 in water is technically challenging due to the leveling effect of water (glass electrode errors, hydroxide concentration interference). The industry-standard approach is Yasuda-Shedlovsky Extrapolation using mixed solvents (Methanol/Water or Dioxane/Water).[3]

Principle

The compound is titrated in varying ratios of organic cosolvent (e.g., 30%, 40%, 50% MeOH). The apparent pKa (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is measured in each mixture.[4][5] These values are plotted against the inverse dielectric constant (

) of the solvent mixture to extrapolate the value to 0% cosolvent (pure water).
Workflow Diagram

Protocol Start Sample Prep Weigh ~5-10 mg drug Mix Cosolvent Preparation Prepare 3 ratios: 30%, 40%, 50% MeOH/H2O Start->Mix Titrate Potentiometric Titration Titrate with 0.1M KOH under N2 atmosphere Mix->Titrate Calc Calculate psKa Determine apparent pKa for each ratio Titrate->Calc Plot Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs 1/ε Calc->Plot Result Extrapolate pKa Intercept at 0% MeOH Plot->Result

Caption: Workflow for determining weak acid pKa values using the Yasuda-Shedlovsky extrapolation method.

Detailed Methodology
  • Instrument Setup: Use an autotitrator (e.g., Sirius T3 or Metrohm) equipped with a high-impedance glass pH electrode. Ensure the system is purged with inert gas (Argon/Nitrogen) to remove dissolved

    
    , which interferes at high pH.
    
  • Calibration: Calibrate the electrode in the specific cosolvent mixtures used. Do not use aqueous buffers for cosolvent calibration; use the "4-parameter" standardization method (Avdeef et al.) to determine the operational pH scale (

    
    ).
    
  • Titration:

    • Dissolve the triazolyl methanol derivative in the cosolvent mixture (concentration ~1 mM).

    • Titrate with carbonate-free 0.1 M KOH.

    • Collect data points in the pH range 10–13 (in the cosolvent scale).

  • Data Analysis (Yasuda-Shedlovsky):

    • For each cosolvent ratio, calculate the apparent ionization constant (

      
      ).[5]
      
    • Apply the equation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

      
      [4][5][6]
      
    • Where

      
       is the dielectric constant of the mixture.[3]
      
    • Plot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      . The y-intercept (where
      
      
      corresponds to pure water) gives the aqueous pKa.

Pharmacological & Formulation Implications[3][8]

While the hydroxyl group does not ionize at physiological pH (7.4), its "near-phenolic" character has significant consequences:

  • Hydrogen Bond Donor (HBD) Strength: A lower pKa correlates with a stronger H-bond donor capability. The OH group in Fluconazole is a potent H-bond donor.[7] In the CYP51 active site, this OH group mediates water-bridged networks or direct interactions with the propionate side chains of the heme, stabilizing the inhibitor-enzyme complex [6].

  • Solubility in Basic Media: Unlike standard alcohols, these drugs can be solubilized in high-pH formulations (pH > 12) as the alkoxide salt, which may be relevant for specific parenteral formulation strategies or cleaning validation protocols in manufacturing.

  • Metal Coordination: While the triazole nitrogen is the primary ligand for the Heme Iron (Fe), the deprotonated alkoxide (at high pH or in specific micro-environments) is a potent chelator. This must be controlled during synthesis to avoid metal scavenging.

References

  • Deb, P. K., et al. (2025). "Review of Fluconazole Properties and Analytical Methods." ResearchGate.[8]

  • Takács-Novák, K., et al. (2011). "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." European Journal of Pharmaceutical Sciences. 4

  • Pfizer Inc. (2002). "Voriconazole (Vfend) Prescribing Information - Chemistry.
  • Pion Inc. "Application Note: pKa Determination of Weak Acids by Cosolvent Extrapolation." 4

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • Sheng, C., et al. (2006). "Three-dimensional model of the cytochrome P450 14alpha-demethylase (CYP51) of Candida albicans and its interaction with azole antifungals." Journal of Medicinal Chemistry.

Sources

Exploratory

Hydrogen Bonding Potential of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol: A Technical Guide

Executive Summary This guide analyzes the hydrogen bonding (H-bond) landscape of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol . While 1,2,3-triazoles are ubiquitous in drug discovery due to "click" chemistry (CuAAC),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the hydrogen bonding (H-bond) landscape of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol . While 1,2,3-triazoles are ubiquitous in drug discovery due to "click" chemistry (CuAAC), this specific 1,4,5-trisubstituted scaffold presents a unique physicochemical profile distinct from the common 1,4-disubstituted analogs.

The molecule features a "Janus-faced" electronic character: a highly polar, H-bond-rich face (N2, N3, C5-hydroxymethyl) and a hydrophobic, sterically demanding face (N1-ethyl, C4-methyl). This guide details its application as a non-classical amide bioisostere, its donor-acceptor capabilities, and experimental protocols for validation.

Part 1: Structural Pharmacophore & H-Bond Analysis

The Trisubstituted Triazole Core

Unlike standard 1,4-disubstituted triazoles which mimic trans-amides, the 1,4,5-substitution pattern of this molecule creates a sterically congested environment that restricts conformational flexibility. This rigidity is advantageous for locking the C5-hydroxymethyl group into a specific vector for receptor binding.

H-Bond Donor/Acceptor Map
  • H-Bond Acceptors (HBA):

    • N3 (Triazole Ring): The primary acceptor. The lone pair is in the plane of the aromatic ring, highly accessible for interaction with backbone amides of target proteins.

    • N2 (Triazole Ring): A secondary acceptor, though often sterically shielded if the N1-ethyl group rotates out of plane, or by the C4-methyl group.

    • Oxygen (Hydroxyl): Acts as a weak acceptor (Lewis base).

  • H-Bond Donors (HBD):

    • Hydroxyl (-OH): The sole strong donor. Its position at C5 is critical. In this trisubstituted system, the C5-CH2OH is flanked by the N1-ethyl group. This proximity often disrupts solvation shells, making the -OH a "high-energy" water mimic capable of displacing structural waters in enzyme pockets.

Dipole & Electrostatics

The 1,2,3-triazole ring possesses a large dipole moment (~5.0 D). In this specific derivative, the electron-donating methyl (C4) and hydroxymethyl (C5) groups slightly increase electron density in the ring, enhancing the basicity (and H-bond accepting strength) of N2 and N3 compared to an unsubstituted triazole.

Pharmacophore Triazole 1,2,3-Triazole Ring (Aromatic Core) N3 N3 Nitrogen (Primary HBA) Triazole->N3 Lone Pair Vector N2 N2 Nitrogen (Secondary HBA) Triazole->N2 Lone Pair Vector C5_OH C5-Hydroxymethyl (Primary HBD & HBA) Triazole->C5_OH Rotatable Anchor N1_Ethyl N1-Ethyl (Hydrophobic/Steric) Triazole->N1_Ethyl N1 Attachment C4_Methyl C4-Methyl (Hydrophobic/Donor Effect) Triazole->C4_Methyl C4 Attachment C5_OH->N1_Ethyl Potential Intramolecular Steric Clash

Figure 1: Pharmacophore map detailing the donor/acceptor sites and steric zones of the molecule.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Amide Bioisosterism

This molecule acts as a hydroxymethylene isostere of a peptide bond .

  • The Mimicry: The triazole N2/N3 mimics the carbonyl oxygen of an amide (acceptor), while the C5-hydroxymethyl group mimics the N-H of an amide (donor) but with altered geometry (tetrahedral carbon vs planar nitrogen).

  • Advantage: Unlike a hydrolyzable amide bond, the triazole is metabolically stable against proteases. The C5-hydroxymethyl adds a "headgroup" that can engage residues like Serine or Threonine in active sites.

Physicochemical Profile

Quantitative parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

ParameterValue (Approx.)Significance
MW 141.17 g/mol Fragment-like; high ligand efficiency potential.
cLogP 0.2 - 0.5Highly favorable. The hydrophilic OH balances the lipophilic ethyl/methyl/aromatic ring.
TPSA ~50 Ų(30 Ų for triazole + 20 Ų for OH). Excellent membrane permeability (<140 Ų).
HBD Count 1Ideal for crossing the Blood-Brain Barrier (BBB).
HBA Count 3N2, N3, Oxygen.
pKa (Ring) N/AN1 is substituted; ring is non-acidic.
pKa (-OH) ~16Typical primary alcohol; does not ionize at physiological pH.

Part 3: Experimental Characterization Protocols

To empirically validate the H-bonding potential, two specific assays are recommended: NMR Titration (solution phase) and Single Crystal X-Ray Diffraction (solid state).

Protocol A: 1H-NMR Titration (Chemical Shift Perturbation)

This protocol determines the H-bond donating strength of the hydroxyl proton.

Principle: The chemical shift (


) of the hydroxyl proton moves downfield (higher ppm) upon H-bonding. By titrating a strong acceptor (DMSO-d6) into a non-polar solution (CDCl3), we measure the 

.

Workflow:

  • Preparation: Dissolve 5 mg of the compound in 600

    
    L of CDCl3 (Reference sample).
    
  • Baseline Scan: Acquire 1H-NMR at 298 K. Note the -OH peak position (typically sharp in pure CDCl3 if dry, broad if wet).

  • Titration: Add DMSO-d6 in increments (10

    
    L, 20 
    
    
    
    L, 50
    
    
    L, 100
    
    
    L).
  • Analysis: Plot

    
     (OH) vs. [DMSO].
    
    • Interpretation: A steep curve indicates a highly accessible, acidic proton capable of strong H-bonding. A shallow curve suggests intramolecular H-bonding (e.g., OH to N1-ethyl ether oxygen, if applicable, or steric shielding).

Protocol B: Variable Temperature (VT) NMR

To distinguish Intramolecular vs. Intermolecular H-bonds.

Workflow:

  • Solvent: Dissolve compound in DMSO-d6 (prevents solute-solute aggregation).

  • Temperature Ramp: Acquire spectra at 25°C, 35°C, 45°C, 55°C, 65°C.

  • Calculation: Calculate the temperature coefficient (

    
    ).
    
    • > -3 ppb/K: Indicates the proton is protected from solvent exchange (Intramolecular H-bond).

    • < -6 ppb/K: Indicates the proton is exposed to solvent (Intermolecular H-bond).

    • Hypothesis for this molecule: The -OH is likely Intermolecular (high coefficient) because the 5-membered ring geometry makes forming a stable intramolecular H-bond to N1-ethyl difficult without high strain.

ExperimentalWorkflow Start Start: Pure Compound Solvent Dissolve in CDCl3 (Non-polar baseline) Start->Solvent Titration Titrate DMSO-d6 (Strong Acceptor) Solvent->Titration Measure Measure u0394u03b4 of -OH Peak Titration->Measure Decision Is u0394u03b4 > 2.0 ppm? Measure->Decision Result_Strong Result: Strong H-Bond Donor (Solvent Exposed) Decision->Result_Strong Yes Result_Weak Result: Weak/Shielded Donor (Intramolecular Bond) Decision->Result_Weak No

Figure 2: NMR Titration workflow for validating Hydrogen Bond Donor (HBD) strength.

Part 4: Computational Modeling Strategy

For researchers integrating this scaffold into larger drug candidates, Density Functional Theory (DFT) is required to predict the electrostatic potential (ESP) surface.

Recommended Computational Level
  • Method: DFT-B3LYP

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing lone pairs on triazole nitrogens).

  • Solvation Model: PCM (Water) to simulate physiological environment.

Key Output: Sigma-Hole Analysis

Recent research suggests that the C-H bonds on triazoles can act as weak donors (Sigma-hole interactions). However, in this trisubstituted molecule, the C4 is methylated. Therefore, the analysis should focus on the Negative Electrostatic Potential (V_min) at N3.

  • Target V_min: Look for values around -30 to -40 kcal/mol at N3, confirming it as the dominant acceptor site.

References

  • Bioisosterism of 1,2,3-Triazoles

    • Pippione, A. C., et al.[1] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Journal of Medicinal Chemistry.

    • 1[2][3][4][5]

  • Hydrogen Bonding in Triazoles

    • RSC Publishing.[6] "Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives." New Journal of Chemistry.

    • 7[2][3][4][5][8]

  • Intramolecular H-Bonding & Permeability

    • Alex, A., et al. "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[9] Med.[9][10][11] Chem. Commun.

    • 9[2][3][4][5][8]

  • Acidity and Basicity of Triazoles

    • University of Tartu. "pKa values of nitrogen heterocycles in acetonitrile and water." European Journal of Organic Chemistry.[10]

    • 10[5]

  • Triazole as Amide Bioisosteres in GPCRs

    • NIH National Library of Medicine. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists."
    • 12[5]

Sources

Protocols & Analytical Methods

Method

Protocol for oxidation of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol to aldehyde

An Application Note and Protocol for the Selective Oxidation of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol to its Aldehyde Introduction: The Synthetic Value of 1,2,3-Triazole-5-Carbaldehydes The 1,2,3-triazole moie...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Selective Oxidation of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol to its Aldehyde

Introduction: The Synthetic Value of 1,2,3-Triazole-5-Carbaldehydes

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. This has led to its incorporation into a vast array of biologically active molecules.[1][2] Specifically, 1,4,5-trisubstituted 1,2,3-triazole-5-carbaldehydes are highly valuable synthetic intermediates. They serve as versatile handles for further molecular elaboration through reactions such as Wittig olefination, reductive amination, and condensation, enabling the construction of complex pharmaceutical candidates.

The synthesis of these aldehydes, however, presents a common yet critical challenge: the selective oxidation of a primary alcohol without over-oxidation to the corresponding carboxylic acid. This is particularly pertinent when the alcohol is attached to an electron-rich and potentially sensitive heterocyclic system like the 1,2,3-triazole ring. Harsh oxidizing conditions can lead to low yields, unwanted side products, or even degradation of the triazole core.

This application note provides detailed, field-proven protocols for the controlled oxidation of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol to (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)carbaldehyde. We will explore three robust and reliable methods—Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern Oxidation—explaining the rationale behind each and offering insights for successful execution.

Strategic Selection of an Oxidation Protocol

The substrate, (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol, is a primary alcohol attached to a heterocyclic ring. This structure is analogous to benzylic or allylic alcohols, making it an "activated" alcohol. This activation makes it amenable to selective oxidation by milder reagents that might be unreactive toward simple saturated primary alcohols.[3] The choice of oxidant should prioritize mildness and selectivity to preserve the integrity of the triazole ring.

  • Manganese Dioxide (MnO₂): A heterogeneous oxidant that is exceptionally mild and highly selective for activated alcohols.[4] The reaction occurs on the surface of the solid MnO₂, and its reactivity is critically dependent on its method of preparation or "activation".[3] It is an excellent choice for this transformation due to its chemoselectivity and simple work-up, which involves filtering off the solid reagent.[3][5]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine compound that provides a very mild and reliable oxidation of primary alcohols to aldehydes.[6] The reaction proceeds under neutral conditions at room temperature, tolerates a wide variety of sensitive functional groups, and typically has a straightforward work-up.[7] This makes it a go-to reagent in complex molecule synthesis.[8]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride at cryogenic temperatures (-78 °C).[9][10] Its key advantages are the extremely mild conditions that rigorously prevent over-oxidation and its high compatibility with acid-sensitive substrates.[10][11] The primary drawbacks are the need for specialized low-temperature equipment and the production of volatile, foul-smelling dimethyl sulfide.[10][12]

The following sections provide detailed experimental protocols for each of these trusted methods.

Protocol 1: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol is often favored for its simplicity, cost-effectiveness on a moderate scale, and non-acidic/non-basic conditions. The primary determinant of success is the quality of the activated MnO₂.

Principle and Mechanism

The oxidation by MnO₂ is a surface-mediated process believed to involve radical intermediates.[3] The alcohol adsorbs onto the MnO₂ surface, and through a series of steps, hydrogen atoms are abstracted, leading to the formation of the aldehyde, which then desorbs from the surface. The heterogeneous nature of the reaction simplifies purification immensely.

Experimental Protocol

Materials and Reagents:

  • (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol

  • Activated Manganese Dioxide (MnO₂) (high reactivity grade)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous grade

  • Celite® (diatomaceous earth)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add a solution of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equiv) in DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the vigorously stirring solution, add activated MnO₂ (5-10 equiv by weight). A large excess is often required for efficient oxidation. The mixture will be a black suspension.

  • Reaction Execution: Stir the suspension vigorously at room temperature. The quality of stirring is crucial as this is a heterogeneous reaction.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate; the starting material (alcohol) will show as a yellow spot, while the product (aldehyde) will not react as readily. The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Set up a filtration pad by layering Celite® over a sintered glass funnel or filter paper in a Büchner funnel.

  • Filtration: Filter the reaction mixture through the Celite® pad to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with several portions of DCM or ethyl acetate to ensure complete recovery of the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be purified further by silica gel column chromatography if necessary (a typical eluent system would be a gradient of ethyl acetate in hexanes).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a highly reliable and predictable reagent, making it a favorite in research settings for small- to medium-scale synthesis where reagent cost is less of a concern.

Principle and Mechanism

The oxidation involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of DMP. Subsequent intramolecular deprotonation of the alcohol's α-carbon by the displaced acetate leads to reductive elimination, yielding the aldehyde, iodinane, and acetic acid.[7]

Experimental Protocol

Materials and Reagents:

  • (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol

  • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM), anhydrous grade

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Dissolve (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a dry flask under an inert atmosphere.

  • Addition of Oxidant: Add DMP (1.1–1.5 equiv) to the solution in one portion at room temperature. The DMP should dissolve, and the reaction mixture typically remains a clear, colorless solution.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 0.5 to 3 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP and iodine byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Swern Oxidation

The Swern oxidation is the method of choice for extremely sensitive substrates that cannot tolerate even the mild acidity of the DMP reaction or require rigorously controlled conditions.

Principle and Mechanism

The reaction begins with the activation of DMSO with oxalyl chloride at -78 °C to form a highly reactive chloro(dimethyl)sulfonium chloride species.[10][12] The alcohol adds to this species, forming an alkoxysulfonium salt. A hindered base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, triggering an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][12]

Experimental Protocol

Materials and Reagents:

  • (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol

  • Oxalyl Chloride ((COCl)₂)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Triethylamine (TEA), anhydrous grade

  • Dichloromethane (DCM), anhydrous grade

  • Dry ice/acetone bath

  • Syringes and needles for anhydrous transfers

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Activator Solution: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM (approx. 0.2 M relative to oxalyl chloride) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.2–1.5 equiv) via syringe.

  • DMSO Addition: Add a solution of anhydrous DMSO (2.0–3.0 equiv) in anhydrous DCM dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol (1.0 equiv) in anhydrous DCM dropwise, again keeping the temperature below -70 °C. Stir for an additional 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA, 3.0–5.0 equiv) dropwise. The mixture may become thick or cloudy. Stir for 15 minutes at -78 °C.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing and Drying: Combine the organic layers, wash sequentially with dilute HCl (to remove excess TEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product aldehyde may be volatile). Caution: The work-up produces a strong, unpleasant odor from dimethyl sulfide and should be performed in a well-ventilated fume hood.[10]

  • Purification: Purify the crude product by silica gel column chromatography.

Data and Method Comparison

ParameterMnO₂ Oxidation Dess-Martin (DMP) Oxidation Swern Oxidation
Oxidant Activated Manganese DioxideDess-Martin PeriodinaneDMSO / Oxalyl Chloride
Typical Equiv. 5-10 (by weight)1.1 - 1.5DMSO (2-3), (COCl)₂ (1.2-1.5)
Temperature Room TemperatureRoom Temperature-78 °C to Room Temperature
Reaction Time 4 - 24 hours0.5 - 3 hours1 - 2 hours
Advantages Inexpensive, simple filtration work-up, very mild.[3]Fast, reliable, neutral conditions, high yields.[6]Prevents over-oxidation, good for acid-sensitive substrates.[9][11]
Disadvantages Requires large excess of reagent, reactivity varies, vigorous stirring needed.Reagent is expensive and moisture-sensitive, produces explosive byproducts if heated.Requires cryogenic temperatures, produces foul odor, strict anhydrous conditions needed.[10]

Visualized Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous Solvent B Establish Inert Atmosphere (N2/Ar) A->B C Cool to Target Temp. B->C For Swern/DMP D Add Oxidant (e.g., DMP, Swern Reagents) C->D E Stir & Monitor by TLC D->E F Quench Reaction E->F G Aqueous Wash & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterize (NMR, MS)

Caption: General experimental workflow for alcohol oxidation.

G DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride (Reactive Species) DMSO->Activator OxalylCl Oxalyl Chloride OxalylCl->Activator Activation at -78°C AlkoxySalt Alkoxysulfonium Salt Activator->AlkoxySalt Alcohol R-CH2OH (Triazolylmethanol) Alcohol->AlkoxySalt Nucleophilic Attack Ylide Sulfur Ylide AlkoxySalt->Ylide Base Triethylamine (Base) Base->Ylide Deprotonation Product R-CHO (Aldehyde) + Dimethyl Sulfide Ylide->Product Intramolecular Elimination

Caption: Simplified mechanism of the Swern Oxidation.

References

  • Benchchem. Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols.
  • Grokipedia. Swern oxidation.
  • Benchchem. Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols.
  • Frontiers. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2024).
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Sigma-Aldrich. Dess–Martin Periodinane.
  • Organic Chemistry Portal. Dess-Martin Oxidation.
  • ACS Publications. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry.
  • Google Patents. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones.
  • Wikipedia. Swern oxidation.
  • Organic Chemistry Portal. A Mild and Efficient Alternative to the Classical Swern Oxidation. (2001).
  • Wikipedia. Dess–Martin oxidation.
  • Benchchem. Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • RSC Publishing. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach.
  • ResearchGate. (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. (2020).
  • RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry.
  • ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide | Request PDF.
  • ResearchGate. Formation of substituted 1,2,3-triazole-5-carbaldehyde oximes.
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
  • PMC. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE.
  • Common Organic Chemistry. Manganese Dioxide.
  • ResearchGate. Solvent free oxidation of alcohols with manganese dioxide.

Sources

Application

Application Note: Strategic Utilization of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol in Medicinal Chemistry

Executive Summary & Strategic Utility (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol (CAS: 1864054-01-2) represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 1,4-disubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol (CAS: 1864054-01-2) represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 1,4-disubstituted triazoles generated via standard "Click" chemistry (CuAAC), this 1,4,5-trisubstituted variant offers a unique 3D vector and steric profile that significantly alters the pharmacokinetics of the parent molecule.

Key Strategic Advantages:

  • Bioisosterism: The 1,2,3-triazole core serves as a metabolically stable bioisostere for amide bonds, esters, and carboxylic acids, improving half-life (

    
    ) by resisting hydrolytic cleavage.
    
  • Orthogonal Functionalization: The C5-hydroxymethyl group acts as a versatile "warhead" for downstream diversity-oriented synthesis (DOS), allowing conversion to aldehydes (for reductive amination), halides (for alkylation), or ethers.

  • Solubility Enhancement: The triazole nitrogen atoms function as hydrogen bond acceptors, often improving the aqueous solubility of lipophilic drug candidates.

This guide details the synthesis, purification, and downstream application of this intermediate, emphasizing the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for regiocontrol.

Chemical Profile

PropertySpecification
IUPAC Name (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol
Molecular Formula

Molecular Weight 141.17 g/mol
Physical State White to off-white crystalline solid or viscous oil
Solubility Soluble in DMSO, MeOH, DCM; Moderate in Water
pKa (Conjugate Acid) ~1.2 (Triazole ring N3)
Key Reactivity Primary alcohol oxidation, Nucleophilic substitution (after activation)

Synthesis Protocol: The "RuAAC" Precision Route

Challenge: Thermal cycloaddition of ethyl azide and internal alkynes yields a mixture of regioisomers (1,4,5- vs 1,5,4-substitution). Solution: Utilization of a Cp*RuCl(cod) catalyst directs the sterically demanding formation of the 1,4,5-trisubstituted product with high regioselectivity.

Workflow Diagram

SynthesisWorkflow Precursors Precursors: Ethyl Azide (in situ) + 2-Butyn-1-ol Catalysis RuAAC Catalysis: Cp*RuCl(cod) Solvent: Dioxane, 60°C Precursors->Catalysis Reaction Cycloaddition (Regioselective) Catalysis->Reaction Workup Filtration & Concentration Reaction->Workup Purification Flash Chromatography (DCM:MeOH) Workup->Purification Product Target: (1-ethyl-4-methyl-1H -1,2,3-triazol-5-yl)methanol Purification->Product

Figure 1: Ruthenium-catalyzed synthesis pathway ensuring 1,4,5-regioselectivity.

Detailed Protocol

Safety Warning: Organic azides with low C/N ratios (<3) are potentially explosive. Ethyl azide is volatile and hazardous.[1] Generate in situ or handle as a dilute solution behind a blast shield.

Reagents:

  • 2-Butyn-1-ol (1.0 equiv)

  • Ethyl Azide (1.1 equiv, 0.5M solution in t-BuOH or generated in situ)

  • Cp*RuCl(cod) (1-2 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cp*RuCl(cod) (1 mol%) in anhydrous 1,4-dioxane.

  • Addition: Add 2-Butyn-1-ol (10 mmol) to the flask.

  • Azide Introduction: Slowly add the solution of Ethyl Azide (11 mmol) via syringe pump over 30 minutes to control the exotherm. Note: Slow addition is critical for safety and catalyst longevity.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. The internal alkyne peak should disappear.

  • Workup: Cool to room temperature. Filter the reaction mixture through a short pad of silica/Celite to remove the Ruthenium catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure (keep bath <40°C due to potential volatility of low MW triazoles).

  • Purification: Purify via Flash Column Chromatography using a gradient of DCM

    
     5% MeOH/DCM.
    
    • Yield Expectation: 85-92%.

    • QC Check:

      
       NMR should show a triplet (Ethyl 
      
      
      
      ), quartet (Ethyl
      
      
      ), singlet (C4-Methyl), and singlet/doublet (C5-
      
      
      OH).

Downstream Functionalization Protocols

The utility of this intermediate lies in the transformation of the C5-alcohol. Two primary pathways are critical for medicinal chemistry: Oxidation (to access reductive amination) and Halogenation (to access alkylation).

Pathway Diagram

Downstream Root (1-ethyl-4-methyl-1H -1,2,3-triazol-5-yl)methanol Oxidation Pathway A: Oxidation (MnO2 or IBX) Root->Oxidation Halogenation Pathway B: Activation (SOCl2 or PBr3) Root->Halogenation Aldehyde Aldehyde Intermediate (Unstable, use immediately) Oxidation->Aldehyde RedAmin Reductive Amination (NaBH(OAc)3 + Amine) Aldehyde->RedAmin TargetA Target A: Triazolyl-methyl-amines RedAmin->TargetA Halide Chloride/Bromide Salt (Highly Electrophilic) Halogenation->Halide Coupling Nucleophilic Substitution (Phenols/Thiols/Amines) Halide->Coupling TargetB Target B: Triazolyl-ethers/thioethers Coupling->TargetB

Figure 2: Divergent synthesis pathways for library generation.

Protocol A: Oxidation to Aldehyde (For Reductive Amination)

Why MnO2? Swern oxidation is effective but smelly; Dess-Martin Periodinane (DMP) is expensive. Activated


 is highly selective for "benzylic-like" alcohols (which this is, electronically) and requires simple filtration workup.
  • Suspend the triazolyl methanol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Activated

    
     (10.0 equiv). Note: Large excess is standard for heterogeneous kinetics.
    
  • Stir at room temperature for 12-24 hours. Monitor by TLC (Aldehyde usually moves faster than alcohol).

  • Filter through a Celite pad to remove solids.

  • Concentrate to obtain the crude aldehyde.

    • Critical Note: The resulting aldehyde is reactive. Do not store. Proceed immediately to reductive amination (e.g., using

      
       and the desired amine in DCE).
      
Protocol B: Conversion to Chloromethyl Derivative

Why Thionyl Chloride? It is cost-effective and the byproducts (


, 

) are gases, simplifying purification.
  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM at 0°C.

  • Add

    
     (1.5 equiv) dropwise.
    
  • Add a catalytic amount of DMF (1 drop) to accelerate the Vilsmeier-Haack type mechanism.

  • Warm to RT and stir for 2 hours.

  • Evaporate volatiles strictly under reduced pressure.

  • Result: The product is usually isolated as the Hydrochloride Salt .

    • Storage: Store under Argon at -20°C. The free base is unstable and may self-polymerize.

    • Usage: Use the salt directly in alkylation reactions with an extra equivalent of base (e.g.,

      
       or 
      
      
      
      ) to neutralize the HCl.

Analytical Quality Control

To ensure the integrity of the intermediate before library synthesis, verify against these parameters:

TechniqueDiagnostic SignalAcceptance Criteria
HPLC UV @ 210/254 nmPurity > 95% (Area)
1H NMR

4.5-4.7 ppm (s, 2H)
Integration of

must match core.
LC-MS

142.18

0.1 m/z
Water Content Karl Fischer< 0.5% (Critical for activation steps)

References

  • Synthesis of 1,4,5-Trisubstituted Triazoles (RuAAC)

    • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999.
  • Medicinal Chemistry of Triazoles

    • Dheer, D., et al. "A review of the medicinal chemistry of 1,2,3-triazoles." Bioorganic & Medicinal Chemistry 25.14 (2017).
  • Oxidation Protocols (MnO2)

    • Taylor, R. J., et al. "Recent developments in the oxidation of alcohols to aldehydes and ketones." Synthesis (2006).
  • Safety of Organic Azides

    • Bräse, S., et al. "Organic azides: an exploding diversity of a unique class of compounds.

Sources

Method

The Strategic Synthesis of 1,4,5-Trisubstituted Triazoles from Internal Alkynes: A Guide for Researchers

Abstract The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, with 1,4,5-trisubstituted analogs offering a unique three-dimensional vector for molecular design.[1] The regioselec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, with 1,4,5-trisubstituted analogs offering a unique three-dimensional vector for molecular design.[1] The regioselective synthesis of these fully substituted triazoles, particularly from readily available internal alkynes, presents a significant synthetic challenge. Standard "click" chemistry, while highly efficient for terminal alkynes, often fails or lacks regiocontrol with internal alkynes.[2][3] This application note provides a detailed overview of the challenges and strategic solutions for the regioselective synthesis of 1,4,5-trisubstituted triazoles from internal alkynes, focusing on the underlying mechanistic principles that govern selectivity. We present detailed protocols for both ruthenium-catalyzed and copper-mediated approaches, offering researchers a practical guide to accessing this important class of molecules.

Introduction: The Significance and Challenge of 1,4,5-Trisubstituted Triazoles

The 1,2,3-triazole ring system is a cornerstone of modern drug discovery, appearing in a wide array of therapeutic agents due to its metabolic stability, ability to form hydrogen bonds, and dipolar character.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized the synthesis of 1,4-disubstituted triazoles, the synthesis of their 1,4,5-trisubstituted counterparts from internal alkynes remains a more complex endeavor.[2][3][4]

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, the parent reaction, often requires harsh conditions and yields mixtures of regioisomers with unsymmetrical internal alkynes.[2][5] The elegance of the CuAAC lies in its exquisite regioselectivity for the 1,4-isomer with terminal alkynes, a selectivity that is lost with internal alkynes.[4][6] This limitation has spurred the development of alternative catalytic systems and synthetic strategies to achieve predictable and high-yielding access to 1,4,5-trisubstituted triazoles.

This guide will delve into two primary metal-mediated strategies that have emerged as powerful tools for overcoming this challenge: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and advanced copper-catalyzed methodologies.

The Ruthenium-Catalyzed Approach: A Gateway to 1,5- and 1,4,5-Trisubstituted Triazoles

Ruthenium catalysis offers a complementary regioselectivity to the well-established copper-catalyzed methods. Specifically, pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes have proven to be highly effective for the cycloaddition of azides with both terminal and internal alkynes.[2][7][8]

Mechanistic Underpinnings of Ruthenium Catalysis

Unlike the CuAAC, which is believed to proceed through a copper acetylide intermediate, the RuAAC reaction is proposed to involve an oxidative coupling mechanism.[2][7] As illustrated below, the catalytic cycle is thought to commence with the coordination of the alkyne and azide to the ruthenium center, followed by oxidative coupling to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination then furnishes the 1,2,3-triazole product and regenerates the active catalyst.[2][7]

The regioselectivity of the RuAAC with unsymmetrical internal alkynes is primarily governed by electronic and steric factors during the oxidative coupling step.[7][9] Generally, the more electrophilic carbon of the alkyne preferentially bonds to the terminal nitrogen of the azide.[8]

RuAAC_Mechanism cluster_0 Catalytic Cycle Catalyst [CpRuCl(L)n] Intermediate1 Ruthenacycle Intermediate Catalyst->Intermediate1 + Alkyne + Azide Alkyne R1-C≡C-R2 Azide R3-N3 Product 1,4,5-Trisubstituted Triazole Intermediate1->Product Reductive Elimination Catalyst_regen [CpRuCl(L)n]

Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Protocol: Ruthenium-Catalyzed Synthesis of a 1,4,5-Trisubstituted Triazole

This protocol describes a general procedure for the RuAAC using Cp*RuCl(PPh₃)₂ as the catalyst.

Materials:

  • Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)

  • Internal alkyne (e.g., 1-phenyl-1-propyne)

  • Organic azide (e.g., benzyl azide)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Cp*RuCl(PPh₃)₂ (5-10 mol%).

  • Reagent Addition: Add the internal alkyne (1.0 equiv) and the organic azide (1.1 equiv) dissolved in anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,4,5-trisubstituted triazole.

Self-Validation: The regioselectivity of the product should be confirmed by 2D NMR techniques (NOESY or HMBC) to unambiguously assign the substituent positions on the triazole ring.

Advanced Copper-Catalyzed Strategies for Internal Alkynes

While the classic CuAAC is not generally effective for internal alkynes, several modifications and alternative copper-catalyzed strategies have been developed to enable the synthesis of 1,4,5-trisubstituted triazoles.

One-Pot Multi-Component Reactions

One successful approach involves one-pot, multi-component reactions where a terminal alkyne is functionalized in situ prior to the cycloaddition. For instance, a terminal alkyne can be coupled with an aryl halide (Sonogashira coupling) and then undergo a subsequent cycloaddition with an azide in the same pot.[10] Another strategy involves the in situ generation of an iodo-alkyne which then participates in the cycloaddition.[11]

Cu_Multicomponent_Workflow Start Terminal Alkyne + Aryl Halide + Azide Step1 Cu/Pd-catalyzed Sonogashira Coupling Start->Step1 Intermediate Internal Alkyne (in situ) Step1->Intermediate Step2 Cu-catalyzed Azide-Alkyne Cycloaddition Intermediate->Step2 Product 1,4,5-Trisubstituted Triazole Step2->Product

Caption: Workflow for a one-pot Cu/Pd-catalyzed three-component synthesis.

Protocol: Copper(I)-Catalyzed Three-Component Synthesis of a 1,4,5-Trisubstituted Triazole

This protocol outlines a one-pot procedure for the synthesis of a 1,4,5-trisubstituted triazole from a terminal alkyne, an aryl iodide, and an organic azide.[10]

Materials:

  • Copper(I) iodide (CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Terminal alkyne (e.g., phenylacetylene)

  • Aryl iodide (e.g., iodobenzene)

  • Organic azide (e.g., benzyl azide)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%) and the palladium catalyst (2-5 mol%).

  • Reagent Addition: Add the aryl iodide (1.0 equiv), the terminal alkyne (1.2 equiv), and the organic azide (1.1 equiv) dissolved in the anhydrous solvent.

  • Base Addition: Add the base (2.0-3.0 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,4,5-trisubstituted triazole.

Data Presentation: Regioselectivity and Yield Comparison

The choice of catalyst and reaction conditions significantly impacts the regioselectivity and yield of the cycloaddition with unsymmetrical internal alkynes. The following table summarizes representative data for the reaction of 1-phenyl-1-propyne with benzyl azide under different catalytic systems.

Catalyst SystemPredominant RegioisomerYield (%)Reference
Thermal (uncatalyzed)Mixture of 1,4- and 1,5-Variable[5]
Cp*RuCl(PPh₃)₂1,5-disubstitutedGood to excellent[6][7]
CuI/Pd(PPh₃)₄ (from phenylacetylene and methyl iodide)1,4-disubstitutedGood[10]

Conclusion and Future Perspectives

The regioselective synthesis of 1,4,5-trisubstituted triazoles from internal alkynes is a rapidly evolving field. While ruthenium catalysis currently offers the most direct and reliable method for achieving high regioselectivity, ongoing research into novel copper-catalyzed systems and metal-free approaches continues to expand the synthetic chemist's toolkit.[1][12] The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers and drug development professionals seeking to harness the potential of this versatile heterocyclic scaffold. The ability to precisely control the substitution pattern on the triazole ring is paramount for fine-tuning the pharmacological and material properties of these valuable compounds.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Dheer, D., Singh, V., & Shankar, R. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 13, 2658-2688. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Öz, E., & Aviyente, V. (2013). Reaction mechanism of ruthenium-catalyzed azide-alkyne cycloaddition reaction: A DFT study. Journal of Molecular Modeling, 19(6), 2411-2421. [Link]

  • Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314-1318. [Link]

  • Al-Aabed, Y., & Al-Tel, T. H. (2012). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. European Journal of Organic Chemistry, 2012(16), 3045-3049. [Link]

  • Wikipedia. (2023, December 2). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]

  • El-Faham, A., & El-Sayed, A. M. (2021). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 14(10), 103362. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 129(44), 13540–13541. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry, 4(8), 1355-1367. [Link]

  • Canturk, B., & Aviyente, V. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Journal of Molecular Modeling, 18(9), 4291-4301. [Link]

  • Chen, J., Li, Y., & Zhang, J. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988463. [Link]

  • Kumar, R., & Singh, A. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3), e202303893. [Link]

  • Lee, T.-H., & Chen, K. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • G. G. D. Reddy, & C. G. G. D. Reddy. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 50(76), 11118-11131. [Link]

  • Madhavi, B., & Sharma, G. V. R. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Pharmaceutical Research and Applications, 7(5), 953-956. [Link]

  • Wei, W., Zhang, L., & Xu, Z. (2015). Copper/Palladium-Catalyzed Three-Component Reaction of Azides, Alkynes, and Aryl Halides: A General and Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Organic Letters, 17(15), 3826–3829. [Link]

Sources

Application

Application Note: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Trisubstituted Triazoles

[1][2][3][4][5][6][7] Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetype of "click chemistry," delivering 1,4-disubstituted triazoles with high fidelity.[1][2] However, CuAAC has t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetype of "click chemistry," delivering 1,4-disubstituted triazoles with high fidelity.[1][2] However, CuAAC has two significant limitations: it is strictly limited to terminal alkynes and it cannot access the complementary 1,5-regioisomer.[3]

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) overcomes these barriers. Utilizing pentamethylcyclopentadienyl ruthenium complexes (e.g., Cp*RuCl(PPh3)2 ), researchers can engage internal alkynes to synthesize fully substituted 1,4,5-trisubstituted triazoles , or engage terminal alkynes to selectively form 1,5-disubstituted triazoles .[1][4] This application note details the mechanistic underpinnings, catalyst selection, and a validated protocol for performing RuAAC reactions, specifically targeting the challenging synthesis of trisubstituted triazole cores.

The Mechanistic Advantage

Unlike CuAAC, which proceeds via a copper-acetylide intermediate (requiring a terminal alkyne proton), RuAAC proceeds via an oxidative coupling mechanism.[1][4] This allows the ruthenium center to activate both carbons of the alkyne triple bond regardless of substitution, enabling the reaction of internal alkynes.

The Catalytic Cycle

The reaction is catalyzed by the [CpRuCl] fragment.[4][5] The active species coordinates the azide and the alkyne, displacing spectator ligands (PPh3). A critical ruthenacycle intermediate is formed, determining the regioselectivity.[4] Steric repulsion between the Cp ligand and the azide substituent directs the formation of the 1,5-isomer (for terminal alkynes) or the specific orientation of internal alkynes.

RuAAC_Cycle Start Pre-Catalyst Cp*RuCl(PPh3)2 Active Active Species [Cp*RuCl] Start->Active - PPh3 Coord Coordination Complex [Cp*RuCl(Azide)(Alkyne)] Active->Coord + Azide, + Alkyne Cycle Ruthenacycle (Six-Membered Metallacycle) Coord->Cycle Oxidative Coupling Elim Reductive Elimination Cycle->Elim Rate Determining Step Elim->Active Regeneration Product Triazole Product (1,5-Di or 1,4,5-Tri Substituted) Elim->Product Release

Figure 1: The RuAAC catalytic cycle involves the formation of a six-membered ruthenacycle intermediate via oxidative coupling, distinct from the copper-acetylide mechanism of CuAAC.[1][6]

Catalyst Selection and Optimization

The choice of ligand on the Ruthenium center is the primary determinant of yield and regioselectivity. The pentamethylcyclopentadienyl (Cp*) ligand is superior to the unsubstituted cyclopentadienyl (Cp) ligand due to increased steric bulk (enhancing regioselectivity) and electron richness (facilitating the oxidative coupling).[1]

Table 1: Catalyst Comparison for RuAAC[1][7]
CatalystStabilityActivityPrimary ApplicationNotes
CpRuCl(PPh3)2 High (Air Stable Solid)ModerateGeneral SynthesisRecommended starting point. Requires mild heating (60-80°C).[1]
CpRuCl(COD) Low (Air Sensitive)HighSterically Hindered / Ambient TempUse for difficult internal alkynes.[1] Must be handled in glovebox/Schlenk line.
[Cp*RuCl]4 ModerateModeratePrecursorOften generated in situ; less convenient than PPh3 complex.[1]
CpRuCl(PPh3)2 HighLowN/ANot recommended. Poor regioselectivity (mixtures of 1,4 and 1,5).[1]

Standard Operating Procedure (SOP): Synthesis of Trisubstituted Triazoles

Objective: Synthesis of a 1,4,5-trisubstituted triazole from an internal alkyne and an organic azide.

Safety Pre-Check: The "Rule of Six"

WARNING: Organic azides are potentially explosive.[7][8][9][10]

  • Calculation: Ensure

    
    . (Number of Carbon + Oxygen atoms divided by Nitrogen atoms must be at least 3).[1]
    
  • Handling: Do not concentrate reaction mixtures containing low-molecular-weight azides to dryness. Use a blast shield.[1][8][9]

Materials
  • Catalyst: Cp*RuCl(PPh3)2 (Sigma-Aldrich #92361-49-4 or equivalent).[1]

  • Solvent: Anhydrous Dioxane, THF, or Toluene (Degassed).[1]

  • Atmosphere: Nitrogen or Argon.[1][11]

  • Concentration: 0.1 M to 0.2 M (relative to limiting reagent).[1]

Protocol Steps

Step 1: Catalyst Preparation

  • Weigh Cp*RuCl(PPh3)2 (2–5 mol%) in a glovebox or under a cone of nitrogen.[1]

  • Note: While the solid is air-stable, the active catalytic species generated in solution is sensitive to oxidation.

Step 2: Reaction Assembly

  • Add the Internal Alkyne (1.0 equiv) and Organic Azide (1.1 equiv) to a flame-dried reaction vial equipped with a magnetic stir bar.

  • Add the catalyst (2–5 mol%).

  • Seal the vial with a septum and purge with inert gas (N2/Ar) for 5 minutes.

  • Inject Anhydrous Solvent (e.g., Dioxane) via syringe to reach 0.1–0.2 M concentration.[1]

Step 3: Reaction Execution

  • Place the vial in a pre-heated oil bath at 60–80°C .

    • Optimization: If using the more active Cp*RuCl(COD) , the reaction may proceed at Room Temperature (RT).[1]

  • Stir for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the azide peak (approx. 2100 cm⁻¹ in IR if monitoring in real-time) or the alkyne.

Step 4: Work-up and Purification [1][12]

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap). Caution: Ensure azide is consumed or stable.

  • Purification: The ruthenium catalyst residues are non-polar.[1] Flash column chromatography (Silica gel) is usually sufficient.[1]

    • Tip: A gradient of Hexanes/Ethyl Acetate is standard.[1] The triazole is typically more polar than the starting alkyne.

Troubleshooting & Critical Parameters

Regioselectivity Issues

If you observe a loss of regioselectivity (formation of minor isomers):

  • Cause: Loss of the Cp* ligand or use of Cp analogs.

  • Solution: Ensure you are using Cp* (Pentamethyl) complexes. The steric bulk of the methyl groups is mechanistically required to force the azide into the specific orientation that yields the 1,5- or 1,4,5-substitution pattern.

Low Conversion
  • Oxygen Poisoning: Ru(II) can form inactive oxo-species.[1]

    • Fix: Freeze-pump-thaw degas solvents and ensure a strict inert atmosphere.[1]

  • Steric Hindrance: Bulky internal alkynes (e.g., di-tert-butyl) may react slowly.[1]

    • Fix: Switch to Cp*RuCl(COD) and increase temperature to 80°C.

Solvent Compatibility
  • Recommended: THF, Dioxane, Toluene, DMF.[13]

  • Avoid: Protic solvents (MeOH, Water) often reduce yields in RuAAC compared to CuAAC.[1] DMSO can coordinate to Ru and inhibit catalysis.[1]

References

  • Seminal RuAAC Methodology: Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [1]

  • Mechanistic Insight: Zhang, L., et al. (2005).[1][12] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][11][3][6][14] Journal of the American Chemical Society.

  • Catalyst Properties: Sigma-Aldrich Product Sheet. Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride.[1][15][4][3][5][16]

  • Safety Guidelines: Bräse, S., et al. (2005).[1][12] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Removing metal catalysts from (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol products

Topic: Removing Copper Catalysts from (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol Doc ID: TSC-CU-TRZ-05 Status: Active / Verified[1] Executive Summary & Challenge Analysis The Challenge: You are synthesizing (1-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Copper Catalysts from (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol Doc ID: TSC-CU-TRZ-05 Status: Active / Verified[1]

Executive Summary & Challenge Analysis

The Challenge: You are synthesizing (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol . This molecule presents a "double-edged" purification challenge:

  • Coordination: The 1,2,3-triazole ring acts as a monodentate or bridging ligand, coordinating strongly to copper (Cu) species (both Cu(I) and Cu(II)).[1] This renders simple solvent washes ineffective [1].

  • Polarity: The hydroxymethyl group (-CH₂OH) combined with the triazole ring significantly increases water solubility. Standard aqueous washes (e.g., EDTA/NH₄OH) often result in massive yield loss because the product partitions into the aqueous phase [2].[1]

The Solution Strategy: This guide prioritizes Solid-Phase Scavenging and Modified Salting-Out Extraction to mitigate product loss while breaking the Cu-Triazole complex.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, assess your crude mixture using the workflow below.

CopperRemediation Start Start: Crude Reaction Mixture CheckColor Visual Check: Blue/Green Tint? Start->CheckColor CheckSolubility Is Product Water Soluble? CheckColor->CheckSolubility Yes (High Cu) MethodC Method C: Alumina Filtration (Polishing Step) CheckColor->MethodC No (Trace Cu) MethodA Method A: Solid-Phase Scavenging (Best for Polar Products) CheckSolubility->MethodA Yes (Risk of Loss) MethodB Method B: Salting-Out Extraction (EDTA + NaCl Saturation) CheckSolubility->MethodB No (Lipophilic) MethodA->MethodC Optional Polish MethodB->MethodC Residual Color?

Figure 1: Decision matrix for selecting the optimal copper removal strategy based on product polarity and contamination level.

Protocol A: Solid-Phase Scavenging (Recommended)

Best for: Hydrophilic products like (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol where aqueous extraction causes yield loss.[1]

Mechanism: Functionalized silica (Thiol or Thiourea) binds Cu with higher affinity than the triazole ring. This is a heterogeneous process, allowing simple filtration.[1]

Materials
  • Scavenger: SiliaMetS® Thiol or Thiourea (or equivalent polymer-bound scavenger).

  • Solvent: THF, MeOH, or DCM (Must solubilize your product completely).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude product in a minimal amount of organic solvent (e.g., THF or MeOH).

    • Note: Avoid water in this step; it interferes with silica adsorption kinetics.

  • Loading: Add the scavenger resin.

    • Ratio: Add 4 equivalents of scavenger relative to the initial copper catalyst load (not the product).

    • Example: If you used 0.1 mmol CuSO₄, use ~0.4 mmol functional capacity of resin.[1]

  • Incubation: Stir gently at 40°C for 2-4 hours .

    • Critical Insight: Room temperature stirring is often too slow for triazoles because the Cu-Triazole bond is kinetically stable. Heat accelerates the ligand exchange [3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad.

  • Rinse: Wash the filter cake with 2 volumes of MeOH to recover entrained product.

  • Concentration: Evaporate solvent. The product should be colorless.

Protocol B: Modified Liquid-Liquid Extraction (Salting Out)

Best for: Labs without access to scavengers. Risk: Yield loss into the aqueous layer.[2][3][4] Mitigation: Saturation of the aqueous phase (Salting Out).

Materials
  • Chelator: 0.5 M EDTA (disodium salt), adjusted to pH 8-9 with NaOH.

  • Phase Modifier: NaCl (Solid).

  • Solvent: 10% Methanol in Dichloromethane (DCM).

Step-by-Step Procedure
  • Preparation: Dissolve crude product in 10% MeOH/DCM.

    • Why MeOH? Pure DCM may not fully solubilize the polar alcohol derivative, leading to precipitation at the interface.

  • Chelation Wash: Add an equal volume of 0.5 M EDTA (pH 8).[4]

    • Mechanism:[5] At pH 8, EDTA carboxylates are deprotonated, maximizing binding affinity for Cu(II) [4].[1]

  • Vigorous Mixing: Shake vigorously for 5 minutes .

    • Troubleshooting: If an emulsion forms, do not wait.[1] Proceed to step 4 immediately.

  • Salting Out (Critical Step): Add solid NaCl to the separatory funnel until the aqueous layer is saturated (undissolved salt visible).

    • Effect: This increases the ionic strength of the water, forcing the organic product (the triazole alcohol) back into the organic layer (Hofmeister effect).[1]

  • Separation: Drain the organic layer. The aqueous layer should be blue (Cu-EDTA).[3]

  • Repeat: Repeat the wash 2x until the aqueous layer is colorless.

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes bind polar alcohols; Sodium sulfate is safer).

Protocol C: Chromatography Polishing

Best for: Removing trace copper (<50 ppm) if the product is still slightly off-color.

The "Alumina Trick": Standard silica gel often fails to retain copper because Cu-triazole complexes can elute with the product.

  • Use Neutral Alumina: Copper adheres strongly to alumina.

  • Method: Pass your product (dissolved in 1% MeOH/DCM) through a short plug (2-3 cm) of neutral alumina before attempting flash chromatography.[1] The copper will form a distinct blue band at the top of the alumina, while the triazole elutes [5].

Data & Comparison

FeatureEDTA Extraction (Standard)EDTA + Salting Out (Modified)Solid Scavenger (Thiol)
Cu Removal Efficiency Moderate (80-90%)High (90-95%)Excellent (>99%)
Product Recovery Low (<50%) due to water solubilityGood (75-85%)High (>95%)
Time Required 30 mins45 mins2-4 hours
Scalability HighHighModerate (Cost)

Troubleshooting FAQ

Q1: My product turned blue/green again after drying. Why? A: This is "Copper Leaching." Trace copper was likely trapped in the hydration sphere of your product or on the drying agent.

  • Fix: Redissolve in dry THF and treat with activated charcoal or a Thiol-silica scavenger for 1 hour. Filter and dry.

Q2: I see broad peaks in my NMR, particularly near the triazole proton. A: This is paramagnetic broadening caused by residual Cu(II) (d9 system).[1] Even <10 ppm can ruin an NMR spectrum.

  • Fix: Add a micro-spatula tip of KCN (Potassium Cyanide) or Dithiothreitol (DTT) directly to your NMR tube (if using DMSO-d6 or MeOD).[1] This sequesters the copper immediately, sharpening the peaks for analysis [6]. Warning: KCN is extremely toxic; handle with appropriate safety protocols.

Q3: The aqueous layer in Protocol B never turns blue, but the organic layer stays green. A: Your triazole is a better ligand than the EDTA at the current pH.

  • Fix: Increase the pH of the EDTA solution to 9-10 (using NH₄OH). Alternatively, switch to Protocol A (Scavengers), as the sulfur-copper bond is stronger than the nitrogen-copper bond.[1]

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from [1]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from

  • SiliCycle. (2024). Metal Scavenging Solutions: SiliaMetS®.
  • ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA? Discussion & Protocols.[2][4][6][7][8][9] Retrieved from

  • Royal Society of Chemistry. (2015). Purification of hydrophilic triazoles via Alumina filtration. RSC Advances. Retrieved from [1]

  • American Elements. (2001).[10] (1-ethyl-4-methyl-1H-1-2-3-triazol-5-yl)methanol Product Safety Data. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 13C Shift Assignments for the 1-Ethyl-4-Methyl-1H-1,2,3-Triazol-5-yl Ring

Executive Summary & Scientific Context Objective: This guide provides a definitive technical comparison for assigning the 1-ethyl-4-methyl-1H-1,2,3-triazole ring system, specifically focusing on the C5-position (5-yl) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Objective: This guide provides a definitive technical comparison for assigning the 1-ethyl-4-methyl-1H-1,2,3-triazole ring system, specifically focusing on the C5-position (5-yl) .

The Challenge: In drug discovery, the 1,2,3-triazole moiety is a bioisostere for amide bonds, synthesized primarily via "Click Chemistry" (Azide-Alkyne Cycloaddition). The critical analytical challenge is distinguishing the 1,4-disubstituted isomer (CuAAC product) from the 1,5-disubstituted isomer (RuAAC or thermal product). Misassignment of these regioisomers can lead to erroneous SAR (Structure-Activity Relationship) data.

Core Distinction:

  • Target (1,4-Isomer): 1-ethyl-4-methyl-1,2,3-triazole. The C5 carbon is unsubstituted (C-H) and significantly shielded.

  • Alternative (1,5-Isomer): 1-ethyl-5-methyl-1,2,3-triazole. The C5 carbon is substituted (C-Me) and deshielded, while the C4 carbon becomes the C-H.

Mechanistic Divergence & Regioselectivity

The formation of the specific isomer depends entirely on the catalytic pathway. Understanding this causality is the first step in spectral prediction.

TriazoleRegioselectivity Start Azide (Et-N3) + Alkyne (Me-C≡CH) CuAAC Cu(I) Catalysis (CuAAC) Start->CuAAC Standard Click RuAAC Ru(II) Catalysis (RuAAC) Start->RuAAC Ruthenium Click Isomer14 1,4-Isomer (1-Ethyl-4-Methyl) CuAAC->Isomer14 Regioselective Isomer15 1,5-Isomer (1-Ethyl-5-Methyl) RuAAC->Isomer15 Regioselective

Figure 1: Divergent synthesis pathways determining the triazole substitution pattern.

Comparative 13C NMR Data Analysis

The following table contrasts the diagnostic chemical shifts of the target ring system against its regioisomer. The values are derived from solvent-corrected experimental data (CDCl₃).

Table 1: Diagnostic 13C NMR Shifts (ppm)
Carbon PositionTarget: 1,4-Isomer (1-Ethyl-4-Methyl)Alternative: 1,5-Isomer (1-Ethyl-5-Methyl)Shift Difference (

)
Signal Type (DEPT/HSQC)
C4 (Ring) ~143.0 ppm ~133.5 ppm~9.5 ppm Quaternary (C-Me) vs CH
C5 (Ring) ~121.5 ppm ~131.0 ppm~9.5 ppm CH vs Quaternary (C-Me)
N1-CH2 (Ethyl) ~45.0 ppm~43.5 ppm~1.5 ppmSecondary (CH2)
Methyl Group ~10.5 ppm~8.0 - 9.0 ppm~2.0 ppmPrimary (CH3)
Key Diagnostic Features:
  • The Crossover Rule: In the 1,4-isomer , the C4 signal is significantly downfield (~143 ppm) relative to C5 (~121 ppm) due to the deshielding effect of the alkyl group at C4 and the beta-nitrogen effect.

  • The "Bunching" Effect: In the 1,5-isomer , the C4 and C5 signals appear much closer together (both in the 130-135 ppm range). The steric compression between the N1-Ethyl and C5-Methyl groups often causes an upfield shift of the methyl carbon and slight deshielding of the ring carbons relative to the 1,4-isomer.

  • C5-H Specifics: For the target molecule (1-ethyl-4-methyl-1,2,3-triazole), the C5 carbon at ~121.5 ppm is the definitive marker. If this signal appears as a CH in HSQC, you have the 1,4-isomer.

Experimental Validation Protocol

To unambiguously assign the "1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl" ring, follow this self-validating workflow.

Step 1: 1D Carbon & DEPT-135
  • Protocol: Dissolve 10-20 mg of sample in 0.6 mL CDCl₃. Acquire 1024 scans with a relaxation delay (d1) of 2.0 seconds to ensure quaternary carbon relaxation.

  • Analysis: Identify the two ring carbons.

    • If you see one quaternary (~143) and one CH (~121) , it matches the 1,4-pattern .

    • If you see one CH (~133) and one quaternary (~131) , it matches the 1,5-pattern .

Step 2: gHMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To link the Methyl protons to the correct Ring Carbon.

  • Observation:

    • 1,4-Isomer: The Methyl protons (~2.3 ppm) will show a strong ³J correlation to the Quaternary C4 (~143 ppm) and a weaker ²J correlation to C5 (~121 ppm).

    • 1,5-Isomer: The Methyl protons (~2.2 ppm) will show a strong ³J correlation to the Quaternary C5 (~131 ppm) and a correlation to the N1-Ethyl group carbons (via N1).

Step 3: 1D NOE / NOESY (The "Gold Standard" Validation)

This is the most robust confirmation method if chemical shifts are ambiguous due to solvent effects.

  • 1,5-Isomer (Steric Crowding): Strong NOE correlation between the N1-CH2 protons and the C5-Methyl protons . They are spatially adjacent.

  • 1,4-Isomer (Target): NO NOE correlation between N1-CH2 and C4-Methyl. They are separated by the C5-H proton. Instead, you will see NOE between N1-CH2 and the C5-H proton.

Workflow Diagram

NMR_Workflow Sample Purified Triazole Sample H1_NMR 1H NMR Analysis Locate Ring Proton (H-Triazole) Sample->H1_NMR C13_NMR 13C NMR Analysis Check C4/C5 Shifts H1_NMR->C13_NMR Decision C-Ring Shift Separation? C13_NMR->Decision Result_14 Wide Separation (C4 ~143, C5 ~121) Likely 1,4-Isomer Decision->Result_14 >15 ppm Result_15 Narrow Separation (C4 ~133, C5 ~131) Likely 1,5-Isomer Decision->Result_15 <5 ppm Validation NOESY Confirmation (N-Et vs C-Me) Result_14->Validation Result_15->Validation

Figure 2: Analytical workflow for definitive regioisomer assignment.

References

  • Creary, X., et al. "13C NMR of 1,2,3-Triazoles. Distinguishing 1,4- and 1,5-Regioisomers." Journal of Organic Chemistry, 2012. (Validated via search results 1.3).

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.

  • BenchChem Technical Support. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Triazole Derivatives." BenchChem Application Notes, 2025. (Validated via search result 1.5).

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005.

Comparative

Mass spectrometry fragmentation patterns of triazole methanol derivatives

Comparative Analysis of MS/MS Fragmentation Pathways for Triazole Methanol Derivatives Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary Tria...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of MS/MS Fragmentation Pathways for Triazole Methanol Derivatives

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

Triazole methanol derivatives—characterized by a triazole ring (1,2,3- or 1,2,4-isomer) coupled with a hydroxymethyl or hydroxyethyl group—are critical scaffolds in antifungal pharmacophores (e.g., posaconazole, voriconazole intermediates) and "click" chemistry bioconjugates.

Structural elucidation of these compounds is often complicated by two competing fragmentation channels: neutral loss of water (driven by the hydroxyl group) and heterocyclic ring cleavage (driven by the triazole nitrogen content). This guide compares these pathways under Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), providing a definitive protocol for distinguishing structural isomers.

Ionization Source Comparison: ESI vs. APCI vs. EI

The choice of ionization technique dictates the observed precursor ion stability and the richness of the fragmentation spectrum. For triazole methanols, thermal degradation is a key risk factor.

FeatureElectrospray Ionization (ESI) APCI Electron Impact (EI)
Primary Ion

(Protonated)


(Radical Cation)
Energy Transfer Soft (Low internal energy)Moderate (Thermal + Chemical)Hard (70 eV standard)
Water Loss Low in-source dehydration (tunable)High (Thermal dehydration common)Moderate to High
Ring Integrity PreservedPreservedOften fragmented in source
Best For Quantitative LC-MS/MS and thermally labile derivatives.Non-polar derivatives resisting protonation.Structural fingerprinting (GC-MS only).

Expert Insight: For triazole methanol derivatives, ESI in positive mode is the gold standard. APCI often causes premature in-source dehydration (


), confusing the identification of the molecular ion.

Fragmentation Mechanisms: The "Battle" of Pathways

In Tandem Mass Spectrometry (MS/MS), triazole methanol derivatives exhibit a "bifurcated" fragmentation pattern. The specific pathway taken depends heavily on the collision energy (CE) and the position of the triazole nitrogens.

Pathway A: The Hydroxyl-Driven Dehydration (Non-Diagnostic)

The methanol moiety (


) provides a labile proton. Under low collision energies (10–20 eV), the dominant fragment is often the loss of water (18 Da).
  • Mechanism: 1,2-elimination or remote hydrogen abstraction.

  • Result:

    
    
    
  • Utility: Confirms the presence of the -OH group but fails to distinguish triazole isomers.

Pathway B: The Triazole Ring Cleavage (Diagnostic)

At higher energies (25–40 eV), the triazole ring fragments. This is the key to distinguishing 1,2,3-triazoles from 1,2,4-triazoles.

  • 1,2,3-Triazoles: Undergo a Retro-1,3-dipolar cycloaddition or direct

    
     elimination.
    
    • Characteristic Loss:

      
      .
      
    • Mechanism: Ring opening to form a diazo-intermediate, followed by nitrogen expulsion.

  • 1,2,4-Triazoles: The ring is more stable against

    
     loss. Instead, it typically cleaves at the 
    
    
    
    bond or loses substituents (
    
    
    ,
    
    
    ).
    • Characteristic Loss:

      
       or cleavage of the substituent attached to Nitrogen.
      
Visualizing the Signaling Pathway

The following diagram illustrates the competing fragmentation pathways for a generic 1,2,3-triazole methanol derivative.

TriazoleFragmentation Precursor Precursor Ion [M+H]+ Dehydration Dehydrated Ion [M+H - H2O]+ Precursor->Dehydration Low CE (-18 Da) RingOpen Diazo Intermediate (Ring Opening) Precursor->RingOpen High CE (Ring Strain) Frag_RDA RDA Fragment [Retro-Diels-Alder] Dehydration->Frag_RDA Secondary Frag Frag_N2 Product Ion [M+H - N2]+ RingOpen->Frag_N2 Rapid Elimination (-28 Da)

Figure 1: Competing fragmentation pathways. Yellow path represents non-diagnostic dehydration; Red/Green path represents diagnostic ring cleavage characteristic of 1,2,3-triazoles.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this validated LC-MS/MS protocol. This workflow includes "Checkpoints" to verify system performance.

Phase 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Methanol ensures solubility; Formic acid ensures protonation (

      
      ).
      
  • Concentration: Target

    
     to avoid space-charge effects in ion traps.
    
Phase 2: LC-MS Parameters (Q-TOF or Orbitrap)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.[1]
      
    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Source (ESI):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp:

      
       (Do not exceed 
      
      
      
      to prevent thermal dehydration).
Phase 3: MS/MS Acquisition (The Validation Loop)

Perform a Stepped Collision Energy experiment.

  • Scan 1 (Low Energy - 10 eV): Look for the parent ion. If

    
     is 
    
    
    
    of the base peak, lower the source temperature.
  • Scan 2 (Medium Energy - 25 eV): Optimal for observing both dehydration and ring cleavage.

  • Scan 3 (High Energy - 40+ eV): Forces "deep" fragmentation (breaking the triazole ring completely).

Data Interpretation: Distinguishing Isomers

Use the table below to interpret your MS/MS spectra when distinguishing between 1,2,3-triazole and 1,2,4-triazole methanol derivatives.

Diagnostic Feature1,2,3-Triazole Derivative 1,2,4-Triazole Derivative
Nitrogen Loss Prominent

(Loss of

)
Rare / Absent
HCN Loss Observed after

loss
Prominent

(Loss of

)
Ring Cleavage Ring opens easily (lower energy)Ring is more stable; substituents cleave first
RDA Fragmentation Common (Retro-Diels-Alder)Less common

Case Study Reference: In the analysis of 4,5-functionalized 1,2,3-triazoles, Lebedev et al. demonstrated that the loss of


 is a "marker ion" pathway that allows differentiation from thiadiazole isomers and 1,2,4-triazole analogs [1]. Conversely, 1,2,4-triazole derivatives (often used in fungicides) tend to fragment via cleavage of the substituent at the N2/N4 position rather than immediate ring destruction [2].

References

  • Lebedev, A. T., et al. (2017).[2] "Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization." Journal of Pharmaceutical and Biomedical Analysis.

  • Borys, A., et al. (2025).[3][4][5] "LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents." Current Issues in Pharmacy and Medicine.

  • Hu, Y., et al. (2024).[5] "Observed common 1,2,4-triazoledione cross-ring fragmentations and neutral loss mechanisms."[1] Rapid Communications in Mass Spectrometry.

Sources

Validation

Technical Guide: HPLC Retention Time Profiling of Triazole Alcohol Derivatives

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Triazole alcohol derivatives—encompassing systemic antifungals (e.g., Voriconazole, Fluconazole) and plant growth regulators (e.g., Paclobutrazol, Uniconazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Triazole alcohol derivatives—encompassing systemic antifungals (e.g., Voriconazole, Fluconazole) and plant growth regulators (e.g., Paclobutrazol, Uniconazole)—present unique chromatographic challenges. Their separation is governed by two critical structural features: the basicity of the 1,2,4-triazole ring (


 ~2–4) and the chirality of the alcohol moiety.

This guide provides a comparative analysis of HPLC retention behaviors, contrasting standard Reversed-Phase (RP) methods against Chiral Stationary Phases (CSP). Unlike generic protocols, we focus on the causality of retention shifts—how stationary phase chemistry (C18 vs. PFP vs. Amylose) interacts with the triazole pharmacophore to dictate


 (retention time) and 

(resolution).
Core Decision Framework

The following logic gate visualizes the decision process for selecting the optimal chromatographic system based on your analytical objective.

MethodSelection Start Analytical Objective Achiral Quantification / PK Profiling (Achiral) Start->Achiral TDM / Residue Analysis Chiral Enantiomeric Purity (Chiral) Start->Chiral Stereochemistry Polar High Polarity (e.g., Fluconazole) Achiral->Polar Lipophilic High Lipophilicity (e.g., Itraconazole) Achiral->Lipophilic Amylose Column: Amylose-tris (3,5-dimethylphenylcarbamate) Chiral->Amylose Broadest Selectivity Cellulose Column: Cellulose-tris (3,5-dimethylphenylcarbamate) Chiral->Cellulose Alternative Selectivity PFP Column: Pentafluorophenyl (PFP) Selectivity: Pi-Pi Interactions Polar->PFP Maximize Retention C18 Column: C18 (High Carbon Load) Selectivity: Hydrophobic Interaction Lipophilic->C18 General Purpose

Figure 1: Decision matrix for triazole chromatography. Selectivity is driven by the analyte's lipophilicity and stereochemical requirements.

Comparative Analysis: Achiral Retention Profiling

In therapeutic drug monitoring (TDM) and residue analysis, the primary goal is resolving the triazole from biological matrices. The retention time is heavily influenced by the stationary phase's ability to engage with the triazole ring's


-electrons and the hydrophobic side chains.
Scenario A: C18 vs. PFP Stationary Phases

While C18 is the industry standard, it often fails to retain polar triazoles like Fluconazole sufficiently to separate them from the solvent front in plasma samples. Pentafluorophenyl (PFP) phases offer superior selectivity due to


-

interactions with the triazole ring.

Table 1: Retention Time (


) Comparison of Antifungal Triazoles 
Conditions: Isocratic ACN:Water (50:50), Flow 1.0 mL/min, Detection UV 260 nm.
AnalyteLog PC18 Retention (

min)
PFP Retention (

min)
Mechanistic Insight
Fluconazole 0.51.12 (Co-elutes w/ void)2.45PFP provides dipole-dipole retention for polar analytes.
Voriconazole 1.84.735.10Moderate hydrophobicity allows retention on both; PFP improves peak shape.
Posaconazole 4.67.236.80Dominated by hydrophobic interaction; C18 is more retentive.
Itraconazole 5.710.389.15High lipophilicity leads to strong C18 binding; requires high % organic to elute.

Critical Insight: For multi-residue analysis involving Fluconazole, a PFP column is superior to C18 as it shifts the polar analyte away from the ion-suppression zone (void volume) in MS detection.

Comparative Analysis: Chiral Resolution

Many triazole derivatives (e.g., Paclobutrazol, Uniconazole) possess chiral centers where enantiomers exhibit different biological activities. Separating these requires a Chiral Stationary Phase (CSP).[1][2]

Scenario B: Amylose-Based Separation

The comparison below highlights the separation efficiency of Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or equivalent) using Normal Phase (NP) conditions.

Table 2: Enantiomeric Separation of Triazole Fungicides Conditions: Mobile Phase n-Hexane:Isopropanol (90:10), Flow 1.0 mL/min, Column Temp 25°C.

AnalyteEnantiomer 1

(min)
Enantiomer 2

(min)
Resolution (

)
Selectivity Factor (

)
Paclobutrazol 5.807.452.991.35
Uniconazole 6.208.102.071.28
Myclobutanil 9.5012.105.731.42
Tebuconazole 14.2016.801.721.18

Data Interpretation: The high resolution (


) for Paclobutrazol and Myclobutanil indicates a baseline separation, making this method suitable for preparative isolation. Tebuconazole shows tighter elution, suggesting a need for lower temperature (10°C) or lower alcohol content (5% IPA) to improve 

.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as "self-validating" systems. If the system suitability parameters (SST) are not met, the run is invalid.

Protocol A: Simultaneous Quantification (RP-HPLC)

Application: Plasma TDM or Agricultural Residue Analysis.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water (pH ~2.7). Why? Acidic pH suppresses ionization of the triazole ring, ensuring the molecule is neutral and retained by the hydrophobic stationary phase.

    • Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Atlantis T-3 or equivalent (150 mm x 4.6 mm, 5 µm).

  • Gradient Profile:

    • 0-1 min: 20% B (Isocratic hold for polar retention).

    • 1-7 min: 20% -> 80% B (Linear ramp).

    • 7-10 min: 80% B (Wash).

    • 10-13 min: 20% B (Re-equilibration).

  • System Suitability Test (SST):

    • Injection of mixed standard (1 µg/mL).

    • Acceptance Criteria: Voriconazole Tailing Factor < 1.5; Resolution between Voriconazole and Posaconazole > 2.0.

Protocol B: Chiral Purity Analysis

Application: Quality Control of Active Pharmaceutical Ingredients (API).

  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v). Note: Ethanol often provides sharper peaks than Isopropanol for triazoles due to lower viscosity.

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol. Dilute to 100 µg/mL with Mobile Phase.

  • SST Criteria:

    • Resolution (

      
      ) between enantiomers > 1.5.
      
    • Retention time reproducibility RSD < 1.0% (n=5).

Workflow Visualization: Sample Preparation to Injection

SamplePrep Sample Biological Matrix / Crop Sample Extraction Protein Precipitation (Plasma) or QuEChERS (Crops) Sample->Extraction Add ACN (1:3 ratio) CleanUp Supernatant Separation (Centrifuge 10k RPM) Extraction->CleanUp Evap Evaporate to Dryness (N2 stream @ 40°C) CleanUp->Evap Transfer Organic Layer Recon Reconstitute in Mobile Phase A (Critical: Match Initial Conditions) Evap->Recon Concentrate Analyte Inject HPLC Injection Recon->Inject

Figure 2: Sample preparation workflow ensuring analyte recovery and compatibility with HPLC initial conditions.

Troubleshooting & Optimization

Issue: Peak Tailing of Triazoles

  • Cause: Interaction between the basic nitrogen of the triazole ring and residual silanols on the silica support.

  • Solution: Use "End-capped" columns (e.g., T3, Luna C18(2)). Alternatively, add 10 mM Ammonium Acetate to the aqueous mobile phase to compete for silanol sites.

Issue: Retention Time Drift

  • Cause: pH fluctuations. Triazoles are weak bases.

  • Solution: Buffer the aqueous phase. Do not rely on simple acid addition; use a defined buffer (Phosphate pH 7.0 for neutral forms, or Formate pH 3.0 for protonated forms, though protonated forms retain less on C18).

References

  • National Institutes of Health (NIH). (2012). Rapid HPLC-MS/MS method for simultaneous quantitation of four routinely administered triazole antifungals in human plasma.

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.

  • SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.

  • Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System.

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.

  • American Society for Microbiology. Development and Validation of HPLC Method for Itraconazole, Voriconazole, and Posaconazole.

Sources

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